1-(1-ethylpropyl)-1H-Imidazol-4-amine
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Overview
Description
1-(1-ethylpropyl)-1H-Imidazol-4-amine is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features an ethylpropyl group attached to the nitrogen atom at position 1 and an amine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-ethylpropyl)-1H-Imidazol-4-amine can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1-bromo-1-ethylpropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide. The resulting product is then subjected to amination using ammonia or an amine source to introduce the amine group at position 4.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ethylpropyl)-1H-Imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-(1-ethylpropyl)-1H-Imidazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and infections.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethylpropyl)-1H-Imidazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the target and the context of the application.
Comparison with Similar Compounds
1-(1-methylpropyl)-1H-Imidazol-4-amine: Similar structure with a methylpropyl group instead of an ethylpropyl group.
1-(1-ethylbutyl)-1H-Imidazol-4-amine: Features an ethylbutyl group instead of an ethylpropyl group.
1-(1-ethylpropyl)-1H-Imidazol-2-amine: The amine group is at position 2 instead of position 4.
Uniqueness: 1-(1-ethylpropyl)-1H-Imidazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylpropyl group at position 1 and the amine group at position 4 provides distinct properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-pentan-3-ylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(4-2)11-5-8(9)10-6-11/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
UDURNGGLMRPTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(N=C1)N |
Origin of Product |
United States |
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